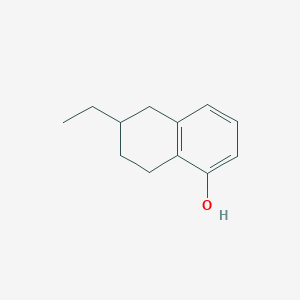

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

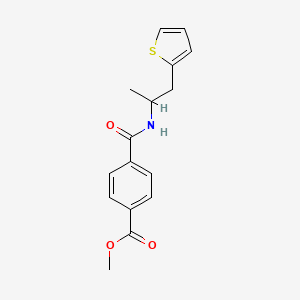

“6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol” is a chemical compound that is widely applied in organic synthesis and also used as a fuel additive . It is 1-naphthol hydrogenated at C-5, -6, -7, and -8 .

Synthesis Analysis

“this compound” can be produced through partial reduction of the aromatic ring of 1-naphthol by various homogeneous or heterogeneous catalytic hydrogenation methods . It has been used as a reagent in the synthesis of phosphonamidate and phosphonodiamidate prodrugs of adefovir and tenofovir, which are used in the treatment of HIV infections .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 hydroxyl group .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 176.26 g/mol . It is a white to slightly pink crystalline mass . The InChI code for this compound is 1S/C12H16O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h5-6,8-9,13H,2-4,7H2,1H3 .

Applications De Recherche Scientifique

Synthesis and Odor Characteristics

The synthesis of the silicon analogue of the ambergris odorant okoumal, which involves a two-fold sila-substitution in the saturated ring of the tetrahydronaphthalene skeleton, showcases the chemical's potential in fragrance chemistry. This modification retains the characteristic ambery odor notes with woody facets, indicating its utility in developing novel odorants with specific sensory profiles (Büttner et al., 2007).

Drug Development and RXR Agonism

Research into analogues of bexarotene, a treatment for cutaneous T-cell lymphoma, highlights the use of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol derivatives for selective retinoid X receptor (RXR) agonism. By synthesizing sulfonic acid analogues and assessing their potential to bind RXR, scientists aim to develop treatments with fewer side effects and enhanced therapeutic potential (Heck et al., 2016).

Antioxidant and Antitumor Activities

The creation of polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties has been investigated for their tumor inhibitory and antioxidant activities. Some derivatives demonstrated promising potency against liver cancer cells, suggesting potential applications in cancer treatment (Hamdy et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

6-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h3-5,9,13H,2,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWACPGVVKPTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B2628060.png)

![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)

![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)

![5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2628075.png)